
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S2 and its molecular weight is 387.89. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound, with its indole derivative structure, may be involved in the synthesis of molecules with potential anticancer properties. Indole derivatives are known to play a significant role in cell biology and can be used to treat various types of cancer cells. The presence of a sulfonamide group could also imply the possibility of designing kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzymes .
Microbial Infection Treatment
The structural features of this compound suggest it could be synthesized into derivatives that exhibit antimicrobial properties. Indole derivatives have been reported to show activity against a range of microbial infections, making them valuable in the development of new antibiotics .
Neurodegenerative Disease Studies
Compounds with methoxy and hydroxy groups, like this one, are often explored for their neuroprotective effects. They could be used in the synthesis of therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their potential to modulate neurotransmitter systems .
Anti-inflammatory Applications
The sulfonamide group in the compound’s structure is commonly found in anti-inflammatory drugs. Therefore, this compound could be used in the development of new anti-inflammatory agents, which could help in the treatment of chronic inflammatory diseases .
Cardiovascular Drug Development
Indole derivatives are sometimes involved in the synthesis of drugs that affect the cardiovascular system. This compound could be researched for its potential applications in treating heart-related conditions, possibly by acting on blood vessels or heart muscle cells .
Metabolic Disorder Treatments
Given the compound’s structural complexity, it could be part of the synthesis of drugs aimed at treating metabolic disorders. Its indole core, in particular, might interact with enzymes or receptors involved in metabolic pathways .
Analgesic Drug Synthesis
The compound’s structure hints at the potential for creating analgesic drugs. Indole derivatives can be effective in pain management, and the addition of a sulfonamide group could enhance this property .
Agricultural Chemistry
Indole derivatives, such as this compound, may have applications in agricultural chemistry, particularly in the synthesis of growth-promoting agents or pesticides. The hydroxy and methoxy groups could be key in interactions with plant hormone receptors .
Eigenschaften
IUPAC Name |
5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-22-12-4-5-13-11(9-12)3-2-8-16(13,19)10-18-24(20,21)15-7-6-14(17)23-15/h4-7,9,18-19H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWMBAYXUJKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

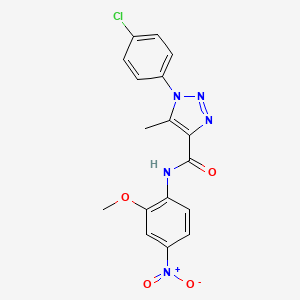
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)
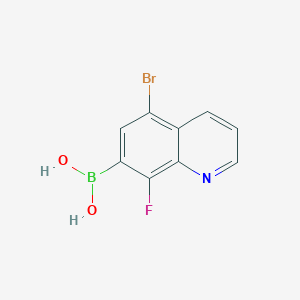
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2891742.png)
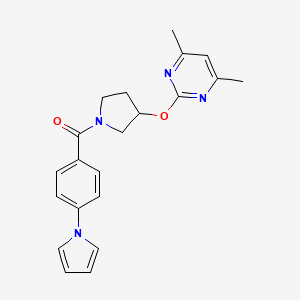
![(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2891746.png)
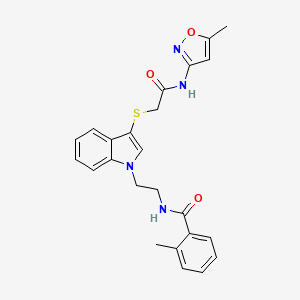
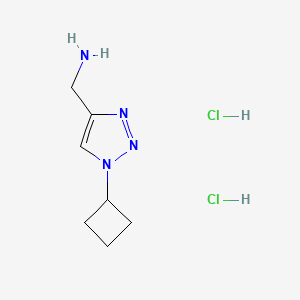
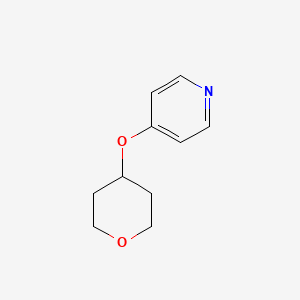
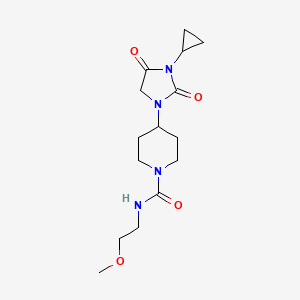
![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)
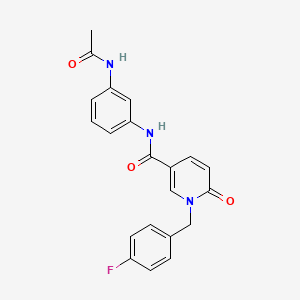
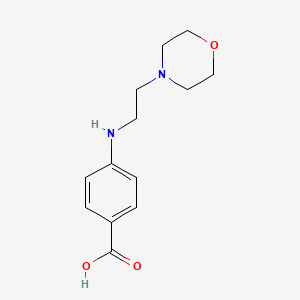
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)